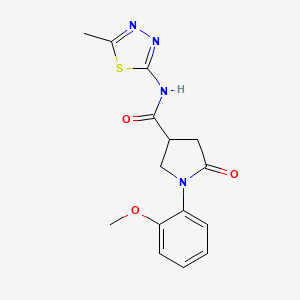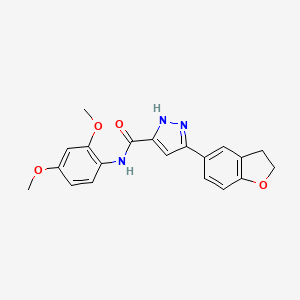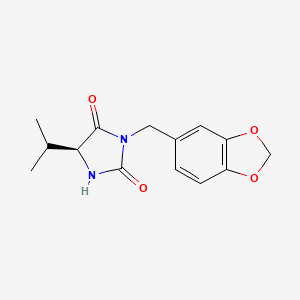
1-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Employing 2-methoxyphenyl derivatives.
- Utilizing nucleophilic substitution or other suitable reactions to attach the methoxyphenyl group.
Industrial Production Methods: Industrial production may involve optimizing these steps for scale-up, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
-
Formation of the Thiadiazole Ring:
- Starting with a precursor such as 5-methyl-1,3,4-thiadiazole-2-amine.
- Reacting with appropriate reagents to form the thiadiazole ring.
-
Attachment of the Pyrrolidine Ring:
- Using a suitable pyrrolidine derivative, such as 5-oxopyrrolidine-3-carboxylic acid.
- Coupling reactions facilitated by agents like carbodiimides (e.g., EDCI) to form the amide bond.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Potentially converting the methoxy group to a hydroxyl group.
Reduction: Reducing the carbonyl group in the pyrrolidine ring.
Substitution: Replacing the methoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like amines or thiols under appropriate conditions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Potential targets include enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure with an ethyl group instead of a methyl group on the thiadiazole ring.
Uniqueness: 1-(2-Methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C15H16N4O3S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H16N4O3S/c1-9-17-18-15(23-9)16-14(21)10-7-13(20)19(8-10)11-5-3-4-6-12(11)22-2/h3-6,10H,7-8H2,1-2H3,(H,16,18,21) |
InChI Key |
XPEFQSRNNQJVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B11007215.png)
![N-(4-butylphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11007221.png)
![2-[4-oxo-2-(propan-2-yl)-1,4-dihydroquinazolin-3(2H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11007227.png)
![2-[acetyl(propan-2-yl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11007232.png)
![6-{[(1-methyl-1H-indol-2-yl)carbonyl]amino}hexanoic acid](/img/structure/B11007249.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11007257.png)
![N-(2,4-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11007262.png)



![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11007279.png)
![N-{3-[2-(4-morpholinyl)ethoxy]phenyl}-2-phenyl-2-(1H-tetraazol-1-yl)acetamide](/img/structure/B11007283.png)
![[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B11007288.png)
![[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B11007295.png)
